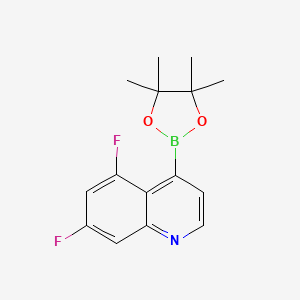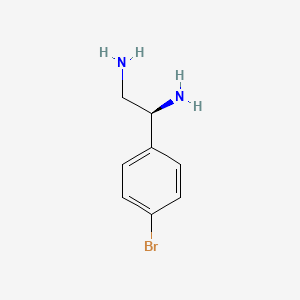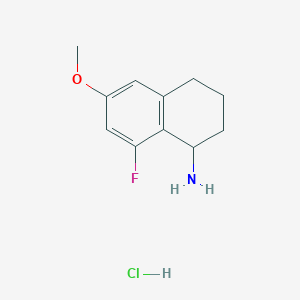![molecular formula C17H13N3O B13043619 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines an isoquinoline core with a pyrrolo[2,3-C]pyridine moiety, making it a valuable scaffold for the development of novel therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step procedures that include the formation of the isoquinoline core, followed by the introduction of the pyrrolo[2,3-C]pyridine moiety. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-iodopyridine with suitable reagents can yield the desired pyrrolo[2,3-C]pyridine core, which is then coupled with an isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
相似化合物的比较
Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-C]pyridine
- 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylic acid ethyl ester
Uniqueness
7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific structural features that combine an isoquinoline core with a pyrrolo[2,3-C]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and pharmacology.
属性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
7-methoxy-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C17H13N3O/c1-21-15-3-2-13-9-17(19-10-14(13)8-15)20-7-5-12-4-6-18-11-16(12)20/h2-11H,1H3 |
InChI 键 |
BTBOSGSHWODAGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN=C(C=C2C=C1)N3C=CC4=C3C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



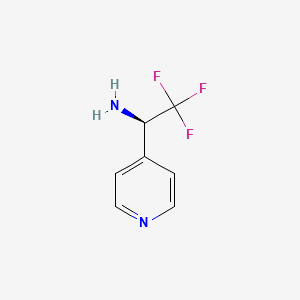

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
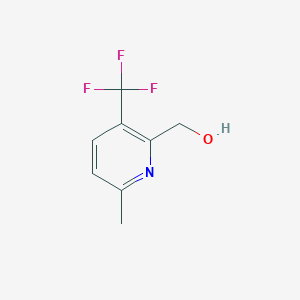

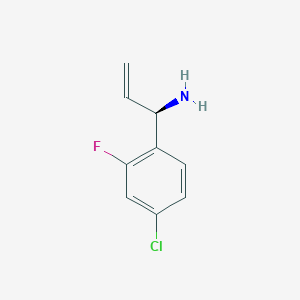
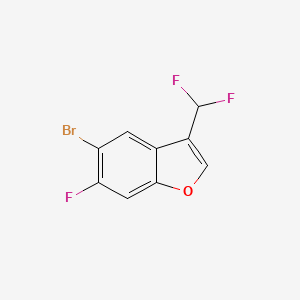
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
